3-Methyl-2-(3-methylbutanamido)butanoic acid
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Overview
Description
Scientific Research Applications
3-Methyl-2-(3-methylbutanamido)butanoic acid is widely used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and proteomics research.
Biology: Studying protein interactions and modifications.
Industry: Used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylbutanamido)butanoic acid involves the reaction of 3-methylbutanoic acid with appropriate amines under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .
Industrial Production Methods
In industrial settings, the production of 3-methylbutanoic acid, a precursor to this compound, involves the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3-methylbutanamido)butanoic acid undergoes typical carboxylic acid reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides and alcohols are used to form esters, while amines are used to form amides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, and anhydrides.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-methylbutanamido)butanoic acid involves its interaction with specific molecular targets, leading to the formation of amide, ester, anhydride, and chloride derivatives. These interactions are facilitated by the functional groups present in the compound, which participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butenoic acid: (3,3-Dimethylacrylic acid, 3-Methylcrotonic acid, Senecioic acid).
3-Methyl-2-oxobutanoic acid: (α-Ketoisovaleric acid).
Uniqueness
3-Methyl-2-(3-methylbutanamido)butanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its amido and carboxylic acid functional groups make it versatile in forming various derivatives, which are valuable in research and industrial applications .
Properties
IUPAC Name |
3-methyl-2-(3-methylbutanoylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-6(2)5-8(12)11-9(7(3)4)10(13)14/h6-7,9H,5H2,1-4H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHQXJQYXRMGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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